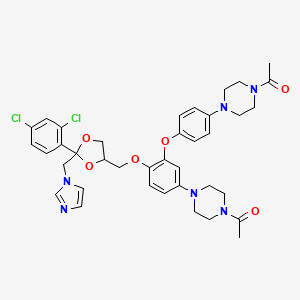

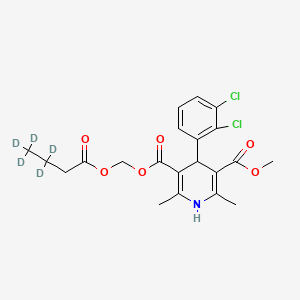

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester” is a biochemical used for proteomics research . It’s a stable isotope labelled compound .

Molecular Structure Analysis

The molecular formula of this compound is C38H55D7F2O6Si and its molecular weight is 688.02 .科学的研究の応用

Phthalates in Food Packaging

Phthalates, including various esters, are widely used as plasticizers in food processing and packaging. These compounds, due to their potential health and environmental concerns, have been the subject of extensive research. Studies have focused on their presence in the food chain, methods of analysis, and implications for human exposure and health. For instance, a comprehensive review covered the analysis, occurrence, and toxicological aspects of phthalates in food and packaging, highlighting advancements in sample preparation and analytical methods (Harunarashid, Lim, & Harunsani, 2017).

Lubiprostone Research

Lubiprostone, a compound used for treating conditions like opioid-induced bowel dysfunction, has been studied for its mechanism of action and therapeutic applications. It acts locally as a type-2 chloride channel activator. Research into lubiprostone and similar compounds contributes to understanding their potential benefits beyond their primary medical uses, such as their physiological effects and potential secondary applications (Wong & Camilleri, 2011; Raschi & De Ponti, 2014).

Esters in Synthetic Lubricating Oils

Esters, including phosphoric acid esters, play a crucial role as lubricity additives in synthetic lubricating oils. These compounds enhance the performance and longevity of lubricants across various applications, demonstrating the versatility and importance of esters in industrial applications (Barabanova et al., 1976).

Biodegradable Polymers

Research on polyhydroxyalkanoates (PHAs), biodegradable polymers biosynthesized by microorganisms, highlights the potential of ester bonds in developing sustainable materials. PHAs consist of hydroxyalkanoic acids monomers connected by ester bonds, showcasing the importance of esters in the synthesis of environmentally friendly plastics (Amara, 2010).

Safety and Hazards

作用機序

Target of Action

The primary target of the compound “11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester” is the Chloride Channel . This channel plays a crucial role in maintaining the balance of fluid secretion and absorption in the body’s tissues .

Mode of Action

The compound interacts with the Chloride Channel, specifically activating it . This activation leads to an increase in the transport of chloride ions across the cell membrane . The movement of these ions helps to drive the flow of water and other electrolytes, aiding in the regulation of fluid balance within the body .

Biochemical Pathways

The activation of the Chloride Channel by the compound affects the fluid and electrolyte transport pathway . The increased chloride ion transport leads to an osmotic gradient that promotes the movement of water into the lumen. This process aids in softening the stool and promoting bowel movement, thereby playing a significant role in the treatment of conditions like chronic constipation .

Pharmacokinetics

As a derivative of lubiprostone , it might share similar pharmacokinetic properties. Lubiprostone is known for its rapid absorption and metabolism in the gastrointestinal tract, with the majority of the drug being excreted in the urine .

Result of Action

The activation of the Chloride Channel and the subsequent increase in fluid secretion can help alleviate symptoms of conditions like chronic constipation . By promoting the movement of water and electrolytes into the lumen, the compound aids in softening the stool and facilitating bowel movement .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific factors for this compound are not mentioned in the search results, factors such as pH, temperature, and the presence of other ions can generally affect the activity of drugs targeting ion channels

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves the protection of the hydroxyl groups on lubiprostone followed by the introduction of deuterium at the 7th position. The compound is then esterified with phenylmethyl ester and protected at the 11th and 15th positions with tetrahydropyranyl and tert-butyldimethylsilyl groups, respectively.", "Starting Materials": [ "Lubiprostone", "Deuterium oxide", "Phenylmethyl alcohol", "Tetrahydropyranyl chloride", "Tert-butyldimethylsilyl chloride", "Triethylamine", "Dimethylaminopyridine", "Dichloromethane", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of hydroxyl groups on lubiprostone using tetrahydropyranyl chloride and triethylamine in dichloromethane", "Introduction of deuterium at the 7th position using deuterium oxide and sodium hydroxide in methanol", "Esterification of lubiprostone with phenylmethyl alcohol using dimethylaminopyridine and dicyclohexylcarbodiimide in dichloromethane", "Protection of the 11th position using tert-butyldimethylsilyl chloride and imidazole in dichloromethane", "Protection of the 15th position using tetrahydropyranyl chloride and triethylamine in dichloromethane" ] } | |

CAS番号 |

1346597-45-2 |

製品名 |

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester |

分子式 |

C38H62F2O6Si |

分子量 |

688.033 |

IUPAC名 |

benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2 |

InChIキー |

DXVSMWCKXOCOJF-DUZCPQFDSA-N |

SMILES |

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |

同義語 |

(11α)-16,16-Difluoro-11-O-tetrahydropyranyl-15-O-tert-butyldimethylsilyl-9-oxoprostan Phenylmethyl Ester-d7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[1-13C]xylulose](/img/structure/B584081.png)

![D-[2-13C]xylulose](/img/structure/B584082.png)

![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)

![2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester](/img/structure/B584093.png)